molecular formula C18H15FN2O4 B2697547 N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 2034252-48-5

N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2697547
CAS No.: 2034252-48-5
M. Wt: 342.326
InChI Key: IKGOLQWMFYGXQP-UHFFFAOYSA-N
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Description

N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a synthetically designed small molecule identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This compound is of significant interest in oncology research, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of disease progression and poor prognosis. The molecule functions by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways, such as STAT5, MAPK/ERK, and PI3K/Akt, which are critical for cellular proliferation and survival. Research utilizing this inhibitor has been instrumental in elucidating the oncogenic dependency of FLT3-ITD mutant cell lines on constitutive FLT3 signaling and in validating FLT3 as a therapeutic target. Its high selectivity profile makes it a valuable tool compound for dissecting FLT3-specific signaling networks in complex biological systems and for evaluating mechanisms of resistance that emerge in response to targeted kinase inhibition. Studies have demonstrated its efficacy in inducing apoptosis and cell cycle arrest in FLT3-ITD positive leukemic blasts, both in vitro and in vivo, providing a critical proof-of-concept for FLT3-directed therapy. Ongoing research with this compound focuses on exploring synergistic drug combinations to overcome resistance and improve therapeutic outcomes in preclinical models of AML.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-11-4-5-12(9-14(11)19)21-18(23)17(22)20-10-13-6-7-16(25-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGOLQWMFYGXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the reaction of [2,2’-bifuran]-5-ylmethylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The bifuran moiety undergoes selective oxidation under controlled conditions.

Reagent/Conditions Product Yield Mechanistic Notes
KMnO₄ (aq., 0°C, 2 h)5,5'-dicarbonyl bifuran derivative62%Radical-mediated oxidation of α-C in furan
mCPBA (CH₂Cl₂, RT, 4 h)Epoxidized bifuran intermediate45%Electrophilic addition to furan double bonds

Key Findings :

  • Oxidation predominantly targets the α-positions of the furan rings, forming diketones or epoxides depending on the oxidizing agent .

  • Substituents on the bifuran system (e.g., methyl groups) sterically hinder full conversion, necessitating excess reagent.

Reduction Reactions

The amide and furan functionalities participate in reduction pathways.

Reagent/Conditions Product Yield Selectivity
LiAlH₄ (THF, reflux, 6 h)Secondary amine derivative78%Full reduction of amide to amine
H₂ (5 atm), Pd/C (EtOH, 12 h)Hydrogenated bifuran (tetrahydrofuran analog)34%Partial saturation of furan rings

Key Findings :

  • LiAlH₄ selectively reduces the ethanediamide group to a diaminoethane structure without affecting the bifuran core .

  • Catalytic hydrogenation under mild conditions partially saturates the furan rings, preserving the fluorine substituent .

Substitution Reactions

The 3-fluoro-4-methylphenyl group participates in electrophilic substitution.

Reagent/Conditions Product Yield Position
HNO₃/H₂SO₄ (0°C, 1 h)Nitro group at C-5 of phenyl ring51%Meta to fluorine due to directing effects
Cl₂ (FeCl₃, CHCl₃, RT, 3 h)Chlorination at C-2 and C-6 of phenyl ring67%Ortho/para to methyl group

Key Findings :

  • Fluorine exerts a strong meta-directing effect, overriding the methyl group’s ortho/para-directing influence .

  • Steric bulk from the bifuran-methyl group limits substitution at proximal positions .

Hydrolysis Reactions

The ethanediamide linker is susceptible to hydrolytic cleavage.

Reagent/Conditions Product Yield Kinetics
6M HCl (reflux, 24 h)Bifuran-methylamine + 3-fluoro-4-methylbenzoic acid89%Pseudo-first-order kinetics (k = 0.12 h⁻¹)
NaOH (aq., 80°C, 8 h)Carboxylate salts of hydrolyzed fragments94%Base-catalyzed nucleophilic acyl substitution

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .

  • Alkaline conditions deprotonate the intermediate, accelerating cleavage .

Cross-Coupling Reactions

The bifuran system participates in transition-metal-catalyzed couplings.

Reagent/Conditions Product Yield Catalyst
Suzuki-Miyaura (Pd(PPh₃)₄, 80°C)Biaryl-linked bifuran derivative58%Requires pre-halogenation at C-5
Sonogashira (CuI, PdCl₂, RT)Alkynylated bifuran analog43%Limited by furan ring sensitivity to Cu

Key Findings :

  • Halogenation at the C-5 position of the bifuran is prerequisite for effective cross-coupling .

  • Copper-mediated reactions risk furan ring opening, necessitating low temperatures .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

Temperature Range Mass Loss Degradation Pathway
220–250°C12%Cleavage of ethanediamide linker
300–320°C38%Decomposition of bifuran core to CO/CO₂

Key Findings :

  • The compound exhibits moderate thermal stability, with decomposition initiating at 220°C .

  • Char residue at 600°C accounts for 18% of initial mass, suggesting partial carbonization.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition:

Conditions Product Quantum Yield
Benzene, 24 hDiels-Alder adduct with maleic anhydrideΦ = 0.24

Key Findings :

  • The bifuran system acts as a diene, reacting with electron-deficient dienophiles .

  • Reaction efficiency is hampered by competitive polymerization side reactions.

Scientific Research Applications

Medicinal Chemistry

N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, including:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bifuran group is hypothesized to enhance its ability to intercalate with DNA or inhibit key enzymes involved in cancer progression.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent in vitro. Its unique structure may facilitate interactions with bacterial membranes or essential metabolic pathways, making it a candidate for further development as an antibiotic.

Materials Science

The bifuran moiety in the compound allows for interesting applications in materials science:

  • Organic Electronics : Due to its conjugated system, this compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its electronic properties can be tailored for efficient charge transport and light emission.
  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of new polymers with specific optical or electrical properties. Its incorporation into polymer matrices may yield materials with enhanced thermal stability and mechanical strength.

Agricultural Research

The compound's potential as a pesticide or herbicide is under investigation:

  • Pesticidal Activity : Initial studies suggest that this compound may possess insecticidal properties. Its mechanism of action could involve disruption of insect hormonal systems or interference with essential metabolic processes.

Case Study 1: Anticancer Evaluation

A study conducted by researchers at a prominent university evaluated the anticancer effects of this compound on human tumor cell lines. The results indicated a significant reduction in cell viability across several cancer types, suggesting the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Organic Electronics Development

In collaboration with an industrial partner, researchers explored the use of this compound in developing organic semiconductor materials. The findings showed that devices incorporating this compound exhibited improved charge mobility and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the fluoromethylphenyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the fluoromethylphenyl group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of the bifuran moiety.

    3-Fluoro-4-methylphenyl isocyanate: A precursor in the synthesis of the target compound.

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to the combination of bifuran and fluoromethylphenyl groups, which confer distinct chemical and biological properties

Biological Activity

N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide, with CAS number 2097918-80-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C11_{11}H10_{10}N2_2O4_4
  • Molecular Weight : 234.21 g/mol
  • Structure : The compound features a bifuran moiety linked to an ethylenediamine backbone, which is known to influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Antioxidant Activity : Preliminary data suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Cellular Signaling Modulation : The bifuran structure may facilitate interactions with cellular receptors or signaling pathways, impacting cell proliferation and apoptosis.

Biological Activity Data

Activity Type Observation Reference
AntioxidantInhibition of reactive oxygen species
Enzyme InhibitionReduced activity in specific pathways
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant apoptosis induction in breast and lung cancer cells, suggesting potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative damage. In vitro experiments showed that it significantly reduced cell death in models of neurodegeneration .
  • Anti-inflammatory Properties : Another study highlighted the compound's ability to modulate inflammatory responses in macrophages, reducing the production of pro-inflammatory cytokines .

Q & A

Q. What synthetic strategies are commonly employed to construct the bifuran core in this compound?

The bifuran core is synthesized via bromination and coupling reactions. For example, 2,2'-bifuran undergoes bromination at the 3,3' positions using Br₂ under inert conditions to yield 3,3'-dibromo-2,2'-bifuran. Subsequent functionalization (e.g., Suzuki coupling or nucleophilic substitution) introduces substituents at the 5-position of the bifuran ring. These steps are critical for attaching the methyl group and forming the final structure .

Key Reaction Steps

StepReagents/ConditionsProduct
BrominationBr₂, N₂ atmosphere, 24h3,3'-dibromo-2,2'-bifuran
FunctionalizationPd catalysis, aryl boronic acidsSubstituted bifuran

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on:

  • ¹H NMR : Identifies proton environments (e.g., methylene protons adjacent to the bifuran at δ 4.2–4.5 ppm, aromatic protons from the 3-fluoro-4-methylphenyl group at δ 6.8–7.2 ppm) .
  • LC-MS (ESI) : Verifies molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 0.5 Da) .
  • X-ray crystallography : Resolves the 3D structure using SHELXL for refinement, confirming bond lengths and angles (e.g., C=O bond ~1.21 Å, bifuran dihedral angle ~0°) .

Q. What spectroscopic techniques characterize the ethanediamide linkage?

The ethanediamide (oxalamide) group is identified via:

  • ¹³C NMR : Carbonyl signals at δ 165–170 ppm for the two amide groups.
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
  • HPLC-PDA : Purity assessment (>98%) with UV detection at λmax ≈ 260 nm (aromatic π→π* transitions) .

Advanced Questions

Q. How can regioselectivity challenges during bifuran functionalization be addressed?

Regioselectivity in bifuran substitution is influenced by:

  • Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., methyl) direct bromination to specific positions. Steric hindrance from the 3,3'-dibromo groups limits reactivity at adjacent sites .
  • Cross-Coupling Conditions : Pd(PPh₃)₄ with aryl boronic acids selectively targets the 5-position of bifuran. Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% .

Optimization Table

ConditionYield (%)Selectivity (5-position)
Conventional heating60Moderate
Microwave88High

Q. What methodologies resolve contradictory bioactivity data across assays?

Contradictions arise from assay-specific variables (e.g., cell lines, solubility). Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in biochemical assays vs. cellular viability (MTT assay).
  • Solubility Optimization : Use DMSO stocks ≤0.1% to avoid solvent interference.
  • Target Engagement Studies : Surface plasmon resonance (SPR) confirms direct binding to proposed targets (e.g., kinases) .

Q. How can reaction conditions be optimized for introducing the 3-fluoro-4-methylphenyl group?

The 3-fluoro-4-methylphenyl moiety is introduced via amide coupling:

  • Activation : Use oxalyl chloride (C₂O₂Cl₂) in DCM to generate the reactive acyl chloride intermediate.
  • Coupling : React with 3-fluoro-4-methylaniline in the presence of DMAP (10 mol%), achieving >90% yield at 60°C in DMF .

Critical Parameters

  • Stoichiometry : 1.2 equivalents of acyl chloride to amine.
  • Workup : Neutralization with NaHCO₃ to prevent decomposition.

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in enzymatic vs. cell-based assays.

  • Hypothesis : Poor membrane permeability or efflux pump activity.
  • Resolution :
    • Measure intracellular concentration via LC-MS.
    • Use P-glycoprotein inhibitors (e.g., verapamil) to assess efflux impact .

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